

An In-Depth Technical Guide to Tenofovir Maleate: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **tenofovir maleate**. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Identity and Structure

Tenofovir maleate is the maleate salt of tenofovir, an acyclic nucleotide phosphonate analog. Tenofovir is the active form of the widely used antiretroviral prodrugs, tenofovir disoproxil fumarate and tenofovir alafenamide.

IUPAC Name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid[1]

Synonyms: **Tenofovir maleate**, GS 1278 maleate, PMPA maleate, TDF maleate[1]

Chemical Structure:

The chemical structure of **tenofovir maleate** consists of the tenofovir molecule ionically bonded to a maleate counter-ion.

Caption: Chemical structure of **Tenofovir Maleate**.



Physicochemical Properties

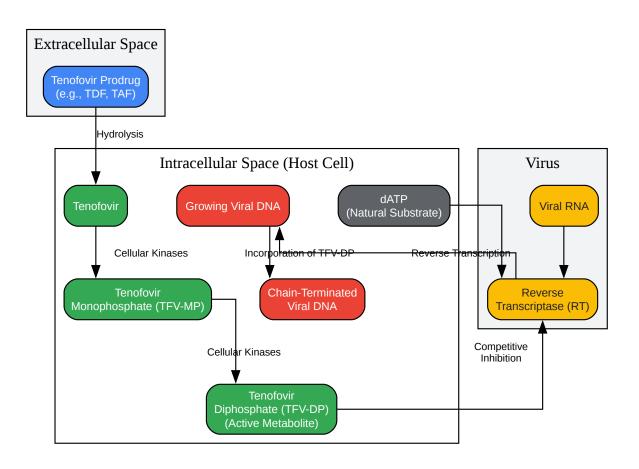
A summary of the key physicochemical properties of **tenofovir maleate** and related compounds is presented in the table below. It is important to note that specific experimental data for **tenofovir maleate** is limited in publicly available literature; therefore, data for tenofovir and its widely used salt, tenofovir disoproxil fumarate, are included for comparison.

Property	Tenofovir Maleate	Tenofovir	Tenofovir Disoproxil Fumarate
Molecular Formula	C13H18N5O8P[1]	C ₉ H ₁₄ N ₅ O ₄ P[2]	С19H30N5O10P · С4H4O4[3]
Molecular Weight	403.28 g/mol [1]	287.21 g/mol [2]	635.51 g/mol [3]
Appearance	White to off-white solid	White to off-white crystalline powder	White, fine, powder- like crystals
Melting Point	N/A	276-280 °C[2][4]	279 °C[5]
Solubility	Soluble in DMSO[1]	Sparingly soluble in aqueous acid, slightly soluble in DMSO (heated) and water (heated)	Faintly soluble in water, soluble in methanol, very slightly soluble in dichloromethane[5]
рКа	N/A	3.8 and 6.7[4]	3.75[3]

Mechanism of Action: Signaling Pathway

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its antiviral activity is dependent on intracellular phosphorylation to the active metabolite, tenofovir diphosphate. Tenofovir diphosphate then competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly synthesizing viral DNA. Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.[6][7]





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Caption: Mechanism of action of Tenofovir.

Experimental Protocols Synthesis of Tenofovir Maleate: A General Workflow

The synthesis of **tenofovir maleate** typically involves the synthesis of the tenofovir free base followed by salt formation with maleic acid. The following is a generalized workflow based on common synthetic routes for tenofovir and its derivatives.





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Caption: General synthetic workflow for **Tenofovir Maleate**.

A detailed experimental protocol for a similar synthesis is described by Riley et al. (2016).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: Reversed-phase HPLC is a standard method for assessing the purity of **tenofovir maleate** and quantifying impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate)
 and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient
 profile should be optimized for the specific separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at approximately 260 nm.
- Sample Preparation: Accurately weigh and dissolve the **tenofovir maleate** sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.
- Analysis: Inject the sample and a reference standard solution into the HPLC system. The
 purity is determined by comparing the peak area of the main component to the total area of
 all peaks.

Note: The specific parameters of the HPLC method should be validated according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.

Mass Spectrometry (MS) for Structural Confirmation



Principle: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of **tenofovir maleate**, providing structural verification.

Methodology:

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray ionization (ESI) is commonly used.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Sample Preparation: Prepare a dilute solution of tenofovir maleate in a suitable solvent compatible with the LC-MS system (e.g., methanol or acetonitrile with a small amount of formic acid).
- Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system. Acquire the mass spectrum in both full scan mode to determine the molecular ion and in product ion scan (MS/MS) mode to obtain fragmentation data. The observed molecular ion and fragmentation pattern should be consistent with the structure of tenofovir and maleic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: ¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive structural elucidation of **tenofovir maleate**, confirming the connectivity of atoms within the molecule.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve an accurately weighed amount of **tenofovir maleate** in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent may affect the chemical shifts of exchangeable protons.
- ¹H NMR Acquisition:

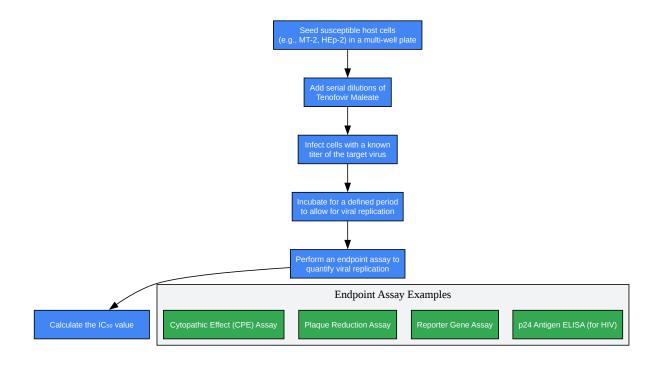


- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.
- The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the tenofovir and maleate structures. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further confirm the assignments.

Antiviral Activity Assay: A General Workflow

The antiviral activity of **tenofovir maleate** can be assessed using cell-based assays that measure the inhibition of viral replication.





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Caption: Workflow for an in vitro antiviral activity assay.

Methodology for IC₅₀ Determination:

- Cell Culture: Maintain a culture of a susceptible cell line (e.g., MT-2 cells for HIV).
- Assay Setup: Seed the cells into a 96-well plate at a predetermined density.
- Compound Preparation: Prepare a series of dilutions of **tenofovir maleate**.



- Infection: Add a standardized amount of virus to the wells, along with the different concentrations of the drug. Include control wells with no drug and no virus.
- Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
- Quantification of Viral Activity: Measure the extent of viral replication using a suitable method, such as a cell viability assay (e.g., MTT assay) to measure the cytopathic effect, or a virus-specific assay (e.g., p24 antigen ELISA for HIV).
- Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration and fit the data to a dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).[8]

Conclusion

This technical guide provides a foundational understanding of the chemical structure and properties of **tenofovir maleate**. While specific experimental data for the maleate salt is not as prevalent as for other forms of tenofovir, the information and protocols presented here offer a robust starting point for researchers and drug development professionals. The provided methodologies for synthesis, HPLC, MS, and NMR, along with the workflow for assessing antiviral activity, can be adapted and optimized for specific laboratory and research needs. As with any analytical work, it is crucial to perform appropriate validation to ensure the reliability of the obtained results.

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